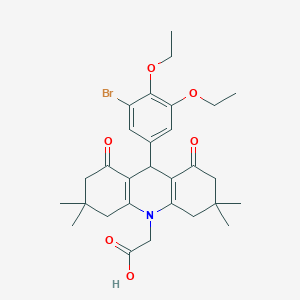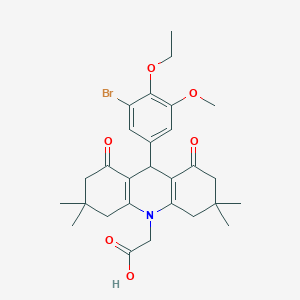![molecular formula C27H22N2O3 B302054 N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302054.png)
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide, also known as INH-1, is a novel organic compound with potential applications in scientific research. It is a derivative of naphthofuran, a class of organic compounds that have been studied for their various biological activities. INH-1 has been synthesized using a unique method that involves the reaction of 2-hydroxy-1-naphthaldehyde and 2-isopropoxybenzohydrazide in the presence of a base.
Wirkmechanismus
The mechanism of action of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide involves the inhibition of the activity of certain enzymes and proteins. It has been reported to inhibit the activity of PTP1B by binding to the active site of the enzyme and preventing its dephosphorylation activity. This leads to an increase in insulin sensitivity and glucose uptake. N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has also been reported to inhibit the activity of HDACs by binding to the active site of the enzyme and preventing the deacetylation of histones. This leads to an increase in gene expression and potential applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been reported to have various biochemical and physiological effects. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose uptake in cells. Inhibition of HDACs has been shown to increase gene expression and potential applications in the treatment of cancer and other diseases. However, further studies are needed to fully understand the biochemical and physiological effects of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is a novel compound that has potential applications in scientific research. It has been synthesized using a unique method that yields a high purity product. It has been reported to inhibit the activity of certain enzymes and proteins, making it a potential target for the treatment of various diseases. However, there are also limitations for lab experiments with N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Its potential toxicity and side effects also need to be investigated.
Zukünftige Richtungen
There are several future directions for the study of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Its potential toxicity and side effects need to be investigated. It also has potential applications in the treatment of various diseases, such as type 2 diabetes and cancer. Future studies could focus on the development of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide derivatives with improved potency and selectivity for certain enzymes and proteins. The use of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide in combination with other drugs or therapies could also be investigated. Overall, N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has potential as a novel compound with various applications in scientific research.
Synthesemethoden
The synthesis of N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 2-hydroxy-1-naphthaldehyde and 2-isopropoxybenzohydrazide in the presence of a base. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the final product using sodium borohydride. The yield of the synthesis is reported to be around 80%, and the purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. It has been reported to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in the regulation of insulin signaling. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a potential target for the treatment of type 2 diabetes. N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has also been reported to inhibit the activity of histone deacetylases (HDACs), a class of enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs has been shown to have potential applications in the treatment of cancer and other diseases.
Eigenschaften
Produktname |
N'-[(2-isopropoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C27H22N2O3 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
N-[(Z)-(2-propan-2-yloxynaphthalen-1-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H22N2O3/c1-17(2)31-25-14-12-19-8-4-6-10-21(19)23(25)16-28-29-27(30)26-15-22-20-9-5-3-7-18(20)11-13-24(22)32-26/h3-17H,1-2H3,(H,29,30)/b28-16- |
InChI-Schlüssel |
XOVWORCUHKVHLA-NTFVMDSBSA-N |
Isomerische SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)/C=N\NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Kanonische SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B301972.png)
![2-[9-[2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301976.png)

![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)


![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![[9-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301987.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301992.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301995.png)